molecular formula C2O5-2 B1257347 Dicarbonate CAS No. 214335-04-3

Dicarbonate

Cat. No. B1257347
Key on ui cas rn: 214335-04-3
M. Wt: 104.02 g/mol
InChI Key: ZFTFAPZRGNKQPU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653097B2

Procedure details

6-Chloro-nicotinic acid methyl ester (60 g, 0.35 mol) is taken up in 500 mL 2M ethylamine in THF and stirred at 100° C. in a sealed tube for 16 h. The reaction mixture is cooled to RT and the solvents are removed under reduced pressure. The residue is poured on ice and stirred for 15 min. The precipitate is filtered off, washed with water and dried in vacuo. The dried 6-ethylamino-nicotinic acid methyl ester (30 g, 0.17 mol) is dissolved in 150 mL DCM and triethylamine (29 mL, 0.20 mol), DMAP (4.0 g, 33 mmol) and di-tert-butyl to dicarbonate (91.7 g, 0.42 mol) are added successively at 0° C. The reaction mixture is allowed to warm up to RT and stirred for 16 h. To the reaction mixture 100 mL of 10% citric acid in water is added and the reaction mixture is stirred for 10 min. The organic phase is separated, dried over Na2SO4 and concentrated under reduced pressure. Yield: 60 g. The crude 6-(tert-butoxycarbonyl-ethyl-amino)-nicotinic acid methyl ester is taken up in 100 mL dioxane and a solution of lithium hydroxide monohydrate (13.5 g, 0.32 mol) in 100 mL is added and the reaction mixture is stirred at RT for 4 h. The dioxane is removed from the reaction mixture under reduced pressure, water is added and the reaction mixture is acidified to pH 6 with a solution of 10% citric acid in water. The formed precipitate is filtered off and dried in vacuo. Yield: 36 g. 1H NMR (DMSO-d6): δ 13.2 (s, 1H), 8.8 (s, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 4.0 (quart, 2H), 1.5 (s, 9H), 1.2 (t, 3H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
91.7 g
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
lithium hydroxide monohydrate
Quantity
13.5 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[C:4]1[CH:9]=CC(Cl)=N[CH:5]=1.C[O:13][C:14](=[O:24])[C:15]1[CH:20]=[CH:19][C:18]([NH:21][CH2:22][CH3:23])=[N:17][CH:16]=1.C(N(CC)CC)C.[C:32](OC([O-])=O)([O-:34])=[O:33].C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.[OH-].[Li+]>C(N)C.C1COCC1.C(Cl)Cl.CN(C1C=CN=CC=1)C.O>[C:4]([O:34][C:32]([N:21]([CH2:22][CH3:23])[C:18]1[CH:19]=[CH:20][C:15]([C:14]([OH:13])=[O:24])=[CH:16][N:17]=1)=[O:33])([CH3:3])([CH3:5])[CH3:9] |f:5.6.7|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
COC(C1=CN=C(C=C1)Cl)=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COC(C1=CN=C(C=C1)NCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
91.7 g
Type
reactant
Smiles
C(=O)([O-])OC(=O)[O-]
Name
Quantity
4 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
lithium hydroxide monohydrate
Quantity
13.5 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. in a sealed tube for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to RT
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is poured on ice
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to RT
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at RT for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The dioxane is removed from the reaction mixture under reduced pressure, water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The formed precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N(C1=NC=C(C(=O)O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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